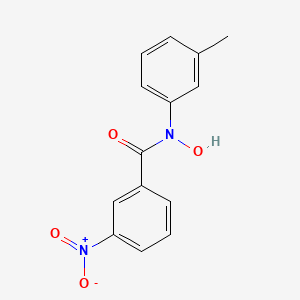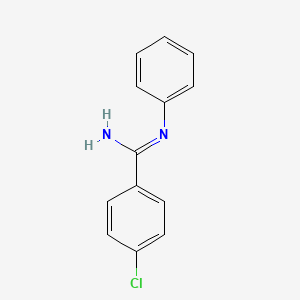
4-chloro-N'-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N’-phenylbenzenecarboximidamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzenecarboximidamide structure. It is often used in research settings and has shown promise in several industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-phenylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-N’-phenylsulfonylurea in the presence of a base. The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product. This method has been optimized for high yield and purity, making it suitable for various research applications.
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-phenylbenzenecarboximidamide are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N’-phenylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated benzenecarboximidamide derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its ability to modulate ion channels.
Medicine: Research has shown that the compound may have therapeutic applications, particularly in the treatment of type 2 diabetes and cardiac arrhythmias.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-chloro-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways:
Ion Channels: The compound binds to ion channels such as Kir6.2/SUR1 and KATP channels, modulating their activity. This can lead to decreased insulin secretion in the pancreas and reduced cardiac arrhythmias in the heart.
Molecular Pathways: The exact pathways involved in its action are still being studied, but it is known to affect glucose uptake and blood pressure regulation in animal models.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N’-phenylbenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness:
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-N-phenyl-N’-phenylsulfonylbenzenecarboximidamide: Studied for its potential therapeutic applications and ability to modulate ion channels.
These comparisons show that while 4-chloro-N’-phenylbenzenecarboximidamide shares some properties with other compounds, its specific structure and effects on ion channels make it unique and valuable for various applications.
Eigenschaften
CAS-Nummer |
39536-36-2 |
|---|---|
Molekularformel |
C13H11ClN2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
4-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,(H2,15,16) |
InChI-Schlüssel |
LJHDZKDZRLCYOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

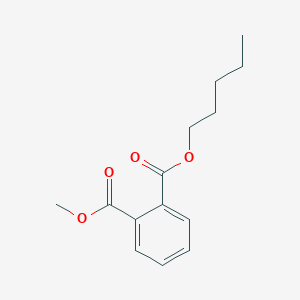
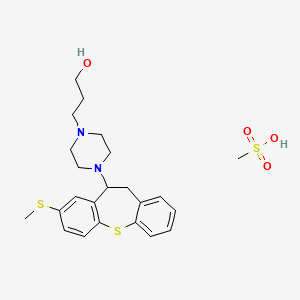


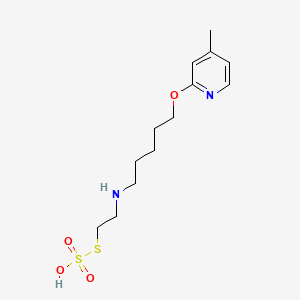
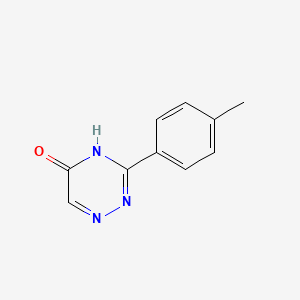
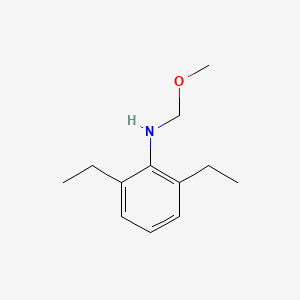

![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
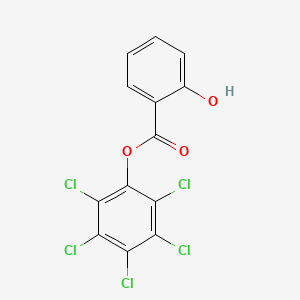
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
